
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple ether linkages and a phosphate group, making it a versatile molecule in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt typically involves the reaction of 3,6,9,12,15-Pentaoxapentacosan-1-ol with phosphoric acid and ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting 3,6,9,12,15-Pentaoxapentacosan-1-ol with phosphoric acid: This step introduces the phosphate group into the molecule.
Neutralization with ammonium hydroxide: This step converts the dihydrogen phosphate into its diammonium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reaction time, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate group into different reduced forms.
Substitution: The ether linkages in the molecule can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological membranes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often acting as a binding site for proteins and other biomolecules. The ether linkages provide flexibility to the molecule, allowing it to fit into various binding pockets and interact with different targets.
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Similar structure but lacks the phosphate group.
3,6,9,12,15-Pentaoxaheptadecan-1-ol: Shorter chain length and different functional groups.
3,6,9,12,15,18-Hexaoxaicosane-1,20-diol: Contains additional ether linkages and hydroxyl groups.
Uniqueness
What sets 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, diammonium salt apart from similar compounds is its unique combination of ether linkages and a phosphate group. This structure provides a balance of hydrophilic and hydrophobic properties, making it highly versatile in various applications.
Propiedades
Número CAS |
68480-03-5 |
|---|---|
Fórmula molecular |
C20H49N2O9P |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
azane;2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O9P.2H3N/c1-2-3-4-5-6-7-8-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28-19-20-29-30(21,22)23;;/h2-20H2,1H3,(H2,21,22,23);2*1H3 |
Clave InChI |
OUMOFXVTNLHHRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCCOCCOCCOCCOCCOP(=O)(O)O.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


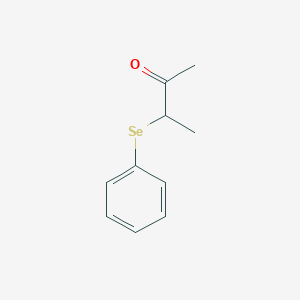

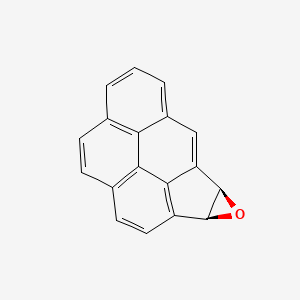
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine](/img/structure/B14464070.png)
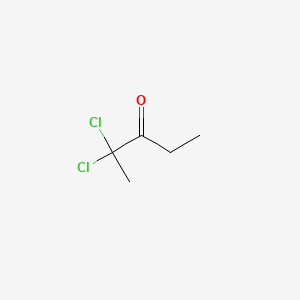
![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)
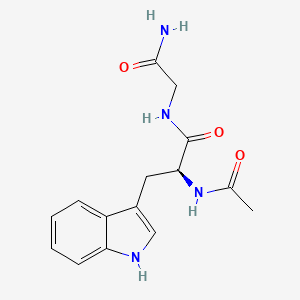
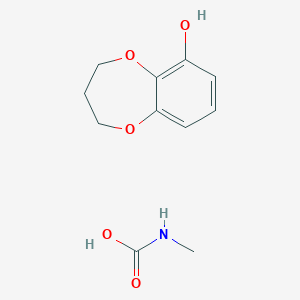
![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine](/img/structure/B14464120.png)
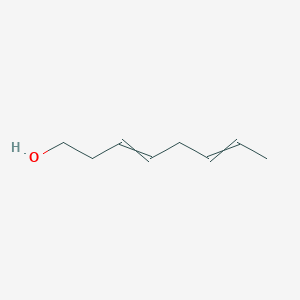
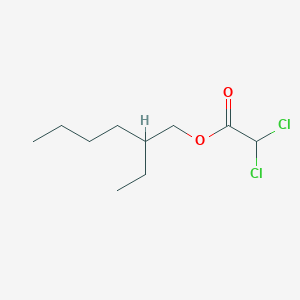
![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)
